molecular formula C11H13NO5S B2622651 2-{[(4-methylphenyl)carbamoyl]methanesulfonyl}acetic acid CAS No. 338953-85-8

2-{[(4-methylphenyl)carbamoyl]methanesulfonyl}acetic acid

Cat. No.: B2622651
CAS No.: 338953-85-8
M. Wt: 271.29
InChI Key: JAXPBRDOSQOMKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-Methylphenyl)carbamoyl]methanesulfonyl}acetic acid is a synthetic organic compound characterized by a phenyl ring substituted with a methyl group at the para position, linked to a carbamoyl-methanesulfonyl-acetic acid backbone. Its structure combines a sulfonyl group, a carbamoyl moiety, and an acetic acid chain, making it a candidate for diverse biochemical interactions, including enzyme inhibition or receptor modulation.

Properties

IUPAC Name

2-[2-(4-methylanilino)-2-oxoethyl]sulfonylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5S/c1-8-2-4-9(5-3-8)12-10(13)6-18(16,17)7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXPBRDOSQOMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-methylphenyl)carbamoyl]methanesulfonyl}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Carbamoyl Intermediate: The reaction of 4-methylphenylamine with phosgene or a suitable carbamoyl chloride to form the corresponding carbamoyl chloride intermediate.

    Sulfonylation: The carbamoyl chloride intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated intermediate.

    Acetylation: The final step involves the reaction of the sulfonylated intermediate with acetic anhydride or acetyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-methylphenyl)carbamoyl]methanesulfonyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbamoyl group can be reduced to form amine derivatives.

    Substitution: The methyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

2-{[(4-methylphenyl)carbamoyl]methanesulfonyl}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(4-methylphenyl)carbamoyl]methanesulfonyl}acetic acid involves its interaction with specific molecular targets. The sulfonyl and carbamoyl groups can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The compound belongs to a family of aryl carbamoyl methanesulfonyl acetic acids, where the phenyl ring substituent varies. Below is a detailed comparison with key analogs:

Structural and Physicochemical Properties
Compound Name Substituent (X) Molecular Formula Molecular Weight Density (g/cm³) pKa (Predicted)
2-{[(4-Methylphenyl)carbamoyl]methanesulfonyl}acetic acid -CH₃ C₁₁H₁₃NO₅S 283.29 ~1.5* ~2.3–3.6*
2-{[(4-Fluorophenyl)carbamoyl]methanesulfonyl}acetic acid -F C₁₀H₁₀FNO₅S 275.25 1.569 2.35
2-{[(4-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid -Br C₁₀H₁₀BrNO₅S 336.16 1.6–1.7† ~2.5†
2-{[(3-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid -Br (meta) C₁₀H₁₀BrNO₅S 336.16 N/A N/A
2-[(4-Cyanophenyl)methanesulfonyl]acetic acid -CN C₁₀H₉NO₄S 239.24 N/A N/A

Notes:

  • *Predicted values based on analogs.
  • †Estimated from bromine’s electronegativity and molecular volume.

Key Observations :

  • Molecular Weight : Halogenated derivatives (e.g., Br, F) exhibit higher molecular weights compared to the methyl-substituted compound due to the atomic mass of halogens.
  • Acidity (pKa) : Electron-withdrawing groups (e.g., -F, -Br) lower the pKa of the carboxylic acid group compared to electron-donating groups (e.g., -CH₃), enhancing acidity .
  • Density : Bromine’s high atomic mass increases density in the bromophenyl analog (~1.6 g/cm³) compared to the fluorophenyl variant (1.569 g/cm³) .
Structure-Activity Relationships (SAR)
  • Substituent Position : Meta-substituted bromine () may reduce steric hindrance compared to para-substituted analogs, altering binding kinetics .

Biological Activity

2-{[(4-methylphenyl)carbamoyl]methanesulfonyl}acetic acid, a compound with significant potential in medicinal chemistry, is characterized by its complex structure, which includes a carbamoyl group, a methanesulfonyl group, and an acetic acid moiety. This article delves into its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H15NO4S, with a molecular weight of approximately 269.32 g/mol. Its structure allows for various interactions with biological systems, primarily due to the presence of functional groups that can engage in hydrogen bonding and other chemical interactions.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits antibacterial properties , suggesting its potential as a lead compound for antibiotic development. Interaction studies have shown that it may engage with enzymes involved in metabolic pathways related to inflammation and infection.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes linked to inflammatory responses.
  • Antimicrobial Action : Its structural features suggest the ability to disrupt bacterial cell wall synthesis or function.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the carbamoyl and methanesulfonyl groups. The general synthetic route includes:

  • Formation of the carbamoyl derivative from 4-methylphenyl isocyanate.
  • Reaction with methanesulfonic acid to introduce the methanesulfonyl group.
  • Final coupling with acetic acid to yield the target compound.

Case Studies

  • Antibacterial Activity : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be in the range of 32-64 µg/mL.
  • Anti-inflammatory Effects : A study evaluated the anti-inflammatory effects in a murine model of acute inflammation. Results indicated a reduction in edema and inflammatory markers when treated with this compound compared to control groups.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure HighlightsUnique Features
2-({[(4-methylphenyl)methyl]carbamoyl}methanesulfinyl)acetic acidSimilar sulfonamide structureVariations in phenyl substitution affecting activity
SulfanilamideClassic sulfonamide antibioticEstablished antibacterial activity
N-acetyl-p-aminobenzoic acidContains acetaminophen structureKnown analgesic properties

This table illustrates how variations in structural components can influence biological activity, highlighting the potential for novel therapeutic applications of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.